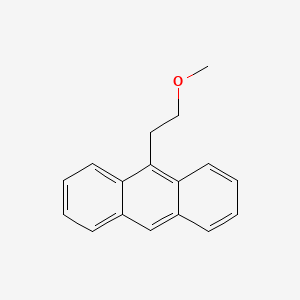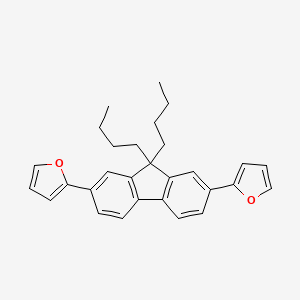
N-(1,10-Phenanthrolin-5-yl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,10-Phenanthrolin-5-yl)acrylamide is an organic compound belonging to the class of phenanthrolines. Phenanthrolines are aromatic polycyclic compounds containing the phenanthroline skeleton, which is a derivative of phenanthrene and consists of two pyridine rings non-linearly joined by a benzene ring . This compound is known for its metal-binding properties and is used in various scientific research applications.
Vorbereitungsmethoden
The synthesis of N-(1,10-Phenanthrolin-5-yl)acrylamide typically involves the reaction of 1,10-phenanthroline-5-amine with acryloyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
N-(1,10-Phenanthrolin-5-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, where the acrylamide group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts.
Wissenschaftliche Forschungsanwendungen
N-(1,10-Phenanthrolin-5-yl)acrylamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of N-(1,10-Phenanthrolin-5-yl)acrylamide involves its ability to bind to metal ions through the phenanthroline moiety. This binding can lead to the formation of stable metal complexes, which can interact with biological molecules such as DNA and proteins. The compound can also induce oxidative stress in cells by generating reactive oxygen species in the presence of metal ions .
Vergleich Mit ähnlichen Verbindungen
N-(1,10-Phenanthrolin-5-yl)acrylamide can be compared with other similar compounds such as:
N-(1,10-Phenanthrolin-5-yl)iodoacetamide: This compound also binds to metal ions and is used to label thiols.
1,10-Phenanthrolin-5-amine: Used in the synthesis of various phenanthroline derivatives and has applications in organic light-emitting devices.
N-(1,10-Phenanthrolin-5-yl)acetamide: Another phenanthroline derivative with similar metal-binding properties.
This compound stands out due to its unique acrylamide group, which allows for additional chemical modifications and applications in polymer chemistry.
Eigenschaften
CAS-Nummer |
321954-23-8 |
|---|---|
Molekularformel |
C15H11N3O |
Molekulargewicht |
249.27 g/mol |
IUPAC-Name |
N-(1,10-phenanthrolin-5-yl)prop-2-enamide |
InChI |
InChI=1S/C15H11N3O/c1-2-13(19)18-12-9-10-5-3-7-16-14(10)15-11(12)6-4-8-17-15/h2-9H,1H2,(H,18,19) |
InChI-Schlüssel |
DEXIAIVWKNJLGP-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)NC1=C2C=CC=NC2=C3C(=C1)C=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



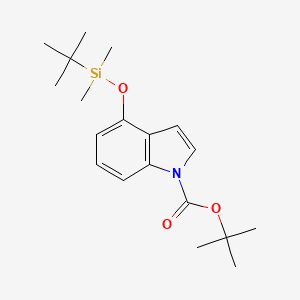
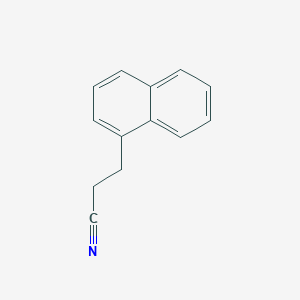
![2-(Methylsulfonyl)thiazolo[4,5-b]pyridine](/img/structure/B13131946.png)
![6-Methyl-1H-pyrazolo[3,4-b]pyridine-4-carbonitrile](/img/structure/B13131950.png)

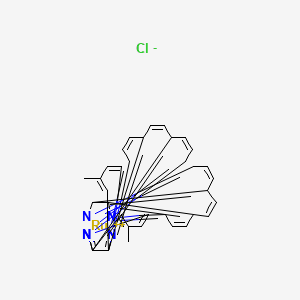
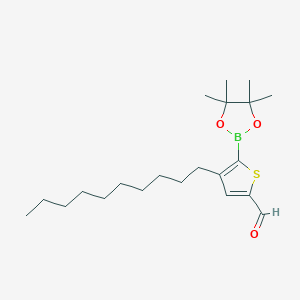
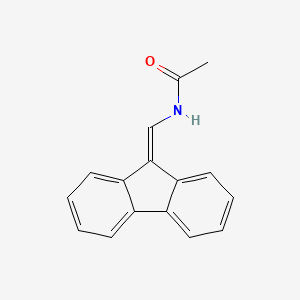
![(6-Chloro-[3,3'-bipyridin]-5-yl)methanol](/img/structure/B13131966.png)
